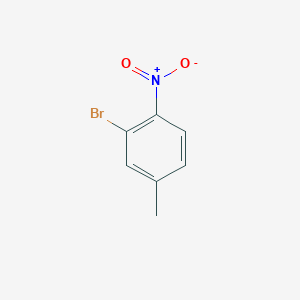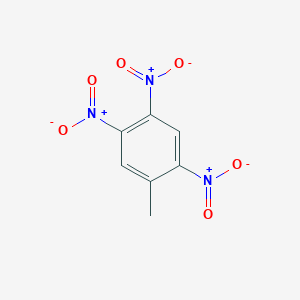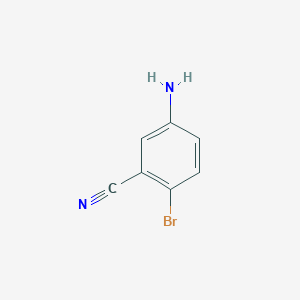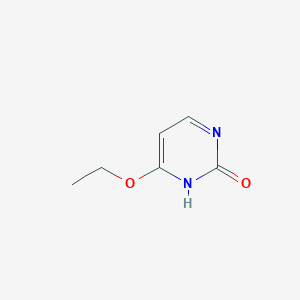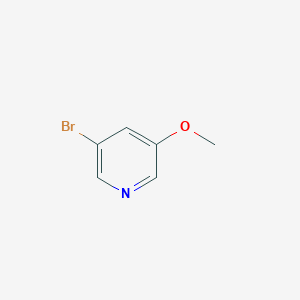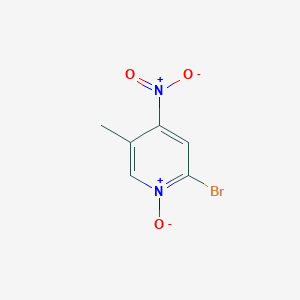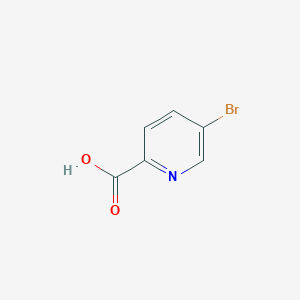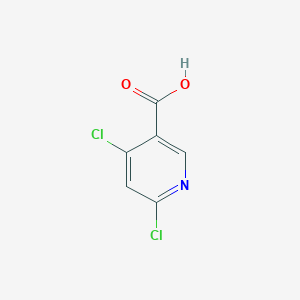
2-(Trimethylsilyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsilyl)biphenyl is an organic compound with the chemical formula C14H18Si. It is a derivative of biphenyl, a compound with two benzene rings connected by a single bond. The compound is widely used in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)biphenyl has several applications in scientific research. It is widely used as a ligand in organometallic chemistry, where it forms complexes with transition metals such as palladium and platinum. These complexes are used in catalysis, which is the acceleration of a chemical reaction by a catalyst.
The compound is also used in the synthesis of organic compounds such as aryl ketones and aryl alcohols. It is a useful reagent in the Suzuki coupling reaction, which is a method for forming carbon-carbon bonds between aryl halides and arylboronic acids.
Mecanismo De Acción
The mechanism of action of 2-(Trimethylsilyl)biphenyl is not well understood. However, it is believed to act as a nucleophile in organic reactions, which is a molecule that donates a pair of electrons to form a chemical bond.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 2-(Trimethylsilyl)biphenyl. However, it is not used as a drug and has no known therapeutic effects. Therefore, information on drug usage and dosage, as well as drug side effects, are not applicable to this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Trimethylsilyl)biphenyl in lab experiments is its high purity. The compound can be easily synthesized and purified, making it a reliable reagent for organic synthesis. Additionally, the compound is stable and can be stored for long periods without degradation.
One limitation of using 2-(Trimethylsilyl)biphenyl is its high cost. The compound is not readily available and must be synthesized in the lab, which can be time-consuming and expensive. Additionally, the compound is highly reactive and can pose a safety hazard if not handled properly.
Direcciones Futuras
There are several future directions for research involving 2-(Trimethylsilyl)biphenyl. One area of interest is the development of new catalytic systems using the compound as a ligand. Additionally, research could focus on the synthesis of new organic compounds using 2-(Trimethylsilyl)biphenyl as a reagent.
Another area of interest is the study of the mechanism of action of 2-(Trimethylsilyl)biphenyl. Further research could elucidate the role of the compound in organic reactions and its potential as a nucleophile.
Conclusion:
2-(Trimethylsilyl)biphenyl is a valuable compound in scientific research due to its unique properties. The compound is widely used as a ligand in organometallic chemistry and a reagent in organic synthesis. While the biochemical and physiological effects of the compound are not well understood, it has several advantages and limitations for lab experiments. Future research could focus on the development of new catalytic systems and the study of the mechanism of action of 2-(Trimethylsilyl)biphenyl.
Métodos De Síntesis
The synthesis of 2-(Trimethylsilyl)biphenyl involves the reaction between biphenyl and trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in an organic solvent such as tetrahydrofuran or dimethylformamide. The product is then purified using column chromatography or recrystallization.
Propiedades
Número CAS |
17049-39-7 |
|---|---|
Nombre del producto |
2-(Trimethylsilyl)biphenyl |
Fórmula molecular |
C15H18Si |
Peso molecular |
226.39 g/mol |
Nombre IUPAC |
trimethyl-(2-phenylphenyl)silane |
InChI |
InChI=1S/C15H18Si/c1-16(2,3)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3 |
Clave InChI |
CPENQHKKFGEUJL-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2 |
SMILES canónico |
C[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2 |
Sinónimos |
2-(TRIMETHYLSILYL)BIPHENYL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






